trans-Communol

Description

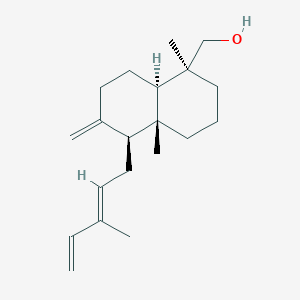

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-6-15(2)8-10-17-16(3)9-11-18-19(4,14-21)12-7-13-20(17,18)5/h6,8,17-18,21H,1,3,7,9-14H2,2,4-5H3/b15-8+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNYVXLYMQKQHH-OCHVYMGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)CO)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of trans-Communol

Disclaimer: As of late 2025, detailed mechanistic studies for the natural compound trans-Communol are not extensively available in public scientific literature. Therefore, this document serves as a comprehensive technical guide and a procedural whitepaper, outlining the established methodologies and experimental workflows that researchers in drug development would employ to determine its mechanism of action. The data, protocols, and pathways presented herein are illustrative examples to guide such a research endeavor.

Introduction

This compound is a labdane diterpenoid that has been isolated from several plant species, including Salvia cinnabarina and Aralia continentalis. While its presence in these traditional medicinal plants suggests potential biological activity, a thorough understanding of its molecular mechanism of action is crucial for its development as a potential therapeutic agent. This guide provides a detailed framework for the systematic investigation of this compound's mechanism of action, from initial target identification to the elucidation of its impact on cellular signaling pathways.

Target Identification and Validation

The initial and most critical step in characterizing a novel compound is to identify its molecular target(s) within the cell. Several unbiased, proteome-wide approaches can be employed.

Methodologies for Target Identification

-

Affinity-Based Protein Profiling: This classic method involves immobilizing a derivative of this compound onto a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.[1]

-

Drug Affinity Responsive Target Stability (DARTS): The DARTS method leverages the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolysis. By treating cell lysates with a protease in the presence or absence of this compound, potential targets can be identified by their increased stability.[1][2]

-

Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates. An increase in the melting temperature of a protein in the presence of this compound indicates a direct interaction.

Experimental Workflow: Target Identification

The following diagram illustrates a typical workflow for identifying the molecular targets of a novel compound.

Caption: Workflow for target identification and validation.

Hypothetical Data: Target Identification for this compound

The table below presents hypothetical results from a target identification study, suggesting potential protein targets for this compound.

| Method | Putative Target | Cellular Compartment | Function | Confidence Score |

| Affinity Pull-down | Kinase X | Cytoplasm | Signal Transduction | High |

| DARTS | Kinase X | Cytoplasm | Signal Transduction | High |

| CETSA | Protein Y | Nucleus | Transcription Factor | Medium |

| Affinity Pull-down | Enzyme Z | Mitochondria | Metabolism | Low |

Experimental Protocol: Affinity-Based Pull-Down Assay

-

Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to NHS-activated agarose beads.

-

Preparation of Cell Lysate: Culture human cancer cells (e.g., A549) to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubation: Incubate the cell lysate (1 mg total protein) with the this compound-conjugated beads or control beads (without the compound) for 4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads three times with lysis buffer to remove non-specific protein binding.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of salt or a low pH).

-

Sample Preparation for Mass Spectrometry: The eluted proteins are separated by SDS-PAGE. The gel is stained, and protein bands unique to the this compound lane are excised. The proteins are then in-gel digested with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

In Vitro Characterization and Signaling Pathway Analysis

Once putative targets are identified, the next steps involve validating these interactions and understanding their functional consequences on cellular signaling pathways.

Methodologies for Pathway Analysis

-

Western Blotting: This is a widely used technique to measure the expression levels and phosphorylation status of key proteins within a signaling pathway. A change in the phosphorylation of a downstream protein after treatment with this compound can confirm its effect on the pathway.

-

Reporter Gene Assays: These assays are used to measure the activity of a specific transcription factor. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the transcription factor of interest.[3]

-

Multiplex Immunoassays: These assays allow for the simultaneous measurement of multiple phosphorylated and total proteins in a single sample, providing a broader view of the signaling network.[4]

Hypothetical Signaling Pathway: Inhibition of the MAPK/ERK Pathway by this compound

Based on the hypothetical identification of "Kinase X" as a target, this diagram illustrates how this compound might inhibit the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Hypothetical Data: In Vitro Kinase Inhibition Assay

This table shows example quantitative data from an in vitro assay to measure the inhibitory activity of this compound against its putative target, "Kinase X".

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | Kinase X | ADP-Glo™ Kinase Assay | 2.5 |

| This compound | Kinase Y (off-target) | ADP-Glo™ Kinase Assay | > 100 |

| Control Inhibitor | Kinase X | ADP-Glo™ Kinase Assay | 0.1 |

Experimental Protocol: Western Blot for Phospho-ERK

-

Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (0, 1, 5, 10 µM) for 24 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) or total ERK overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the effect of this compound on ERK phosphorylation.

Conclusion

This guide outlines a systematic and robust strategy for elucidating the mechanism of action of the natural product this compound. By employing a combination of proteomic, biochemical, and cell-based assays, researchers can identify its molecular targets, validate its bioactivity, and map its influence on critical cellular signaling pathways. The hypothetical data and protocols provided herein serve as a template for the rigorous investigation required to advance this compound from a promising natural product to a well-characterized therapeutic lead. Further studies, including in vivo efficacy and toxicity assessments, would be the necessary subsequent steps in the drug development pipeline.

References

An In-Depth Technical Guide to the Synthesis and Purification of trans-Communol

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Communol, a labdane diterpenoid with the CAS Number 10178-31-1, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers, scientists, and professionals in drug development. The document details a primary synthetic pathway involving the reduction of trans-communic acid, outlines purification methodologies, presents available quantitative data, and discusses the broader biological context of labdane diterpenoids.

Introduction

This compound, systematically named (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-methanol, is a natural product that has been isolated from various plant sources, including Salvia cinnabarina. As a member of the labdane diterpenoid class, it shares a common bicyclic core structure that is a precursor to a wide array of bioactive natural products. The potential for diverse biological activities makes the efficient synthesis and purification of this compound a subject of significant interest for further investigation and potential therapeutic applications.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from trans-communic acid. This process includes the esterification of the carboxylic acid to its methyl ester, followed by reduction to the corresponding primary alcohol.

Step 1: Synthesis of trans-Communic Acid Methyl Ester

The initial step is the conversion of trans-communic acid to its methyl ester. This can be achieved through standard acid-catalyzed esterification.

Experimental Protocol:

-

Dissolve trans-communic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry hydrogen chloride gas through the solution.

-

Reflux the reaction mixture for several hours or stir at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trans-communic acid methyl ester.

Step 2: Reduction of trans-Communic Acid Methyl Ester to this compound

The second step is the reduction of the methyl ester to the primary alcohol, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride in a dry aprotic solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude trans-communic acid methyl ester in the same dry solvent and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction to stir at 0 °C for a short period and then warm to room temperature.

-

Monitor the reaction by TLC until all the starting ester has been consumed.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while maintaining cooling.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with the reaction solvent.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Quantitative Data for Synthesis:

| Step | Reactants | Key Reagents | Typical Yield | Purity (crude) |

| 1. Esterification | trans-Communic acid, Methanol | H₂SO₄ (cat.) | >90% | High |

| 2. Reduction | trans-Communic acid methyl ester | LiAlH₄ | High | Variable |

Note: Specific yields can vary based on reaction scale and optimization.

Purification of this compound

Purification of both naturally isolated and synthetically derived this compound is typically achieved through chromatographic techniques.

Isolation from Natural Sources

The isolation of this compound from plant material, such as the aerial parts of Salvia cinnabarina, involves extraction followed by chromatography.

Experimental Protocol for Isolation:

-

Air-dry and grind the plant material.

-

Perform a Soxhlet extraction with a solvent such as n-hexane.

-

Subject the resulting crude extract to column chromatography on silica gel.

-

Elute the column with a solvent system, for example, a mixture of dichloromethane and ethanol (e.g., 98:2), to separate the different components.

-

Monitor the fractions by TLC and combine those containing this compound.

-

Further purification can be achieved by repeated chromatography or crystallization if a suitable solvent system is found.

Purification of Synthetic this compound

The crude product from the synthesis requires purification to remove any unreacted starting material, byproducts, and residual reagents.

Experimental Protocol for Purification:

-

Load the crude this compound onto a silica gel column.

-

Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexane.

-

Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate) to visualize the product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is often achievable.

Quantitative Data for Purification:

| Method | Stationary Phase | Mobile Phase | Purity Achieved |

| Column Chromatography | Silica Gel | Dichloromethane:Ethanol (98:2) | >95% |

| HPLC | C18 | Acetonitrile:Water (gradient) | >98% |

Spectroscopic Data

The structural elucidation of this compound is confirmed by spectroscopic methods, primarily NMR spectroscopy.

¹H and ¹³C NMR Data:

Biological Activity of Labdane Diterpenoids

Labdane diterpenoids, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities. These activities are often attributed to the specific stereochemistry and functionalization of the labdane core.

Known Biological Activities of Labdane Diterpenoids:

-

Antimicrobial Activity: Many labdane diterpenes have shown activity against various bacteria and fungi.

-

Cytotoxic and Anti-cancer Activity: Several labdane diterpenoids have demonstrated cytotoxicity against various cancer cell lines, suggesting potential for development as anti-cancer agents.

-

Anti-inflammatory Activity: Some members of this class have been shown to possess anti-inflammatory properties.

The specific biological activities and mechanisms of action of this compound itself are not yet extensively studied, representing a promising area for future research.

Visualizations

Synthetic Pathway of this compound

"trans-Communol" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of trans-Communol, a labdane diterpenoid. The information is compiled from various scientific sources to support research and development efforts in medicinal chemistry and natural product science.

Chemical Structure and Properties

This compound is a labdane-type diterpenoid that has been isolated from natural sources such as the aerial parts of Salvia cinnabarina and the roots of Aralia continentalis.[1][2] Its chemical identity is established by its unique molecular structure and physicochemical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| CAS Number | 10178-31-1 | --INVALID-LINK-- |

| Molecular Formula | C₂₀H₃₂O | --INVALID-LINK-- |

| Molecular Weight | 288.47 g/mol | --INVALID-LINK-- |

| Appearance | Colorless oil | --INVALID-LINK-- |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Source |

| Optical Rotation | [α]D²⁵ +4.6° | c 0.61, CHCl₃ | --INVALID-LINK-- |

| Melting Point | Not available | - | - |

Spectroscopic Data

The structural elucidation of this compound is primarily based on spectroscopic techniques, including Infrared (IR) and Mass Spectrometry (MS). While detailed NMR data is not fully tabulated in the cited literature, key diagnostic signals have been reported in comparison to structurally similar compounds.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source |

| Infrared (IR) | νₘₐₓ (cm⁻¹): 3629, 2872, 2852, 1723, 1642, 1451, 1384, 1209, 1018, 908, 895 | --INVALID-LINK-- |

| Mass Spectrometry (MS) | DART-MS: m/z 289 [M+H]⁺ | --INVALID-LINK-- |

| ¹H NMR | Data not fully available. The spectrum is noted to be similar to that of malonylcommunol, showing signals for a terminal vinyl group, an exocyclic methylene group, and a methyl group on a double bond. | --INVALID-LINK-- |

| ¹³C NMR | Data not fully available. Signals for an exocyclic methylene at δ 147.7 (C) and 108.2 (CH₂) have been reported in comparison to related compounds. | --INVALID-LINK-- |

Experimental Protocols

Isolation of this compound from Salvia cinnabarina

The following protocol describes the general methodology for the extraction and isolation of this compound from the aerial parts of Salvia cinnabarina.

1. Plant Material and Extraction:

-

Dried and ground aerial parts of S. cinnabarina are macerated with dichloromethane (CH₂Cl₂) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of n-hexane and ethyl acetate (EtOAc).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

3. Purification:

-

Combined fractions showing the presence of this compound are further purified by column chromatography.

-

A common solvent system for purification is dichloromethane:ethanol (98:2).[3]

-

The purity of the isolated this compound is confirmed by spectroscopic analysis.

Biological Activity

Preliminary studies have indicated that this compound exhibits biological activity.

-

Enzyme Inhibition: this compound, along with related labdane diterpenoids, has shown significant inhibitory activity against yeast α-glucosidase.[1][4] This suggests potential applications in the research of carbohydrate-mediated diseases.

Further research is required to fully elucidate the mechanism of action and to explore other potential pharmacological effects.

Visualizations

The following diagram illustrates the experimental workflow for the isolation of this compound from Salvia cinnabarina.

Caption: Workflow for the isolation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 3.3. Extraction and Isolation [bio-protocol.org]

- 4. Structural Elucidation of Malonylcommunol and 6β-Hydroxy-trans-communic Acid, Two Undescribed Diterpenes from Salvia cinnabarina. First Examples of Labdane Diterpenoids from a Mexican Salvia Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Stability and Solubility of trans-Communol

This technical guide provides a detailed overview of the essential in vitro assays required to characterize the stability and solubility of trans-Communol, a member of the labdane diterpene family of natural products. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound and Labdane Diterpenes

This compound is a bicyclic diterpene characterized by a labdane skeleton. Labdane diterpenes are a large and structurally diverse class of natural products that have garnered significant interest in pharmacology due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] The physicochemical properties of these compounds, such as their inherent stability and solubility, are critical parameters that influence their therapeutic potential and guide the drug development process.

In Vitro Solubility Assessment

The aqueous solubility of a compound is a crucial determinant of its oral bioavailability and suitability for various formulations. The following section details a standard protocol for determining the kinetic solubility of this compound.

Illustrative Solubility Data for this compound

The following table summarizes hypothetical kinetic solubility data for this compound in different aqueous buffers.

| Buffer System | pH | Illustrative Solubility (µM) |

| Phosphate Buffered Saline (PBS) | 7.4 | 15.2 |

| Simulated Gastric Fluid (SGF) | 1.2 | 8.5 |

| Simulated Intestinal Fluid (SIF) | 6.8 | 25.8 |

Experimental Protocol: Kinetic Solubility Assay

This protocol describes a common method for assessing kinetic solubility using the shake-flask method followed by quantification.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF, without pepsin)

-

Simulated Intestinal Fluid (SIF, without pancreatin)

-

96-well microtiter plates

-

Plate shaker

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Compound Addition: Add 2 µL of the 10 mM stock solution to triplicate wells of a 96-well plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (PBS, SGF, or SIF) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.

-

Equilibration and Filtration: Allow the plate to stand at room temperature for an additional 22 hours to reach equilibrium. After incubation, filter the samples to remove any precipitated compound.

-

Quantification: Analyze the filtrate by a validated HPLC-MS method to determine the concentration of dissolved this compound. A calibration curve prepared in the corresponding buffer should be used for accurate quantification.

In Vitro Stability Assessment

Evaluating the metabolic stability of a compound is essential for predicting its in vivo half-life and clearance. This section provides a protocol for assessing the stability of this compound in liver microsomes.

Illustrative Metabolic Stability Data for this compound

The following table presents hypothetical metabolic stability data for this compound when incubated with human liver microsomes.

| Parameter | Value |

| Half-life (t1/2) | 45.3 min |

| Intrinsic Clearance (CLint) | 15.3 µL/min/mg protein |

Experimental Protocol: Metabolic Stability in Liver Microsomes

This protocol outlines the procedure for determining the rate of metabolism of this compound in a microsomal assay.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a working solution of this compound in phosphate buffer.

-

Incubation Mixture: In a 96-well plate, combine the HLM and the NADPH regenerating system in phosphate buffer. Pre-warm the plate to 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the this compound working solution to the wells. The final concentration of the test compound is typically 1 µM.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.

Hypothetical Signaling Pathway Modulation by Labdane Diterpenes

Labdane diterpenes have been reported to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often implicated in inflammation and cancer.[4][5] The diagram below illustrates a hypothetical mechanism by which a labdane diterpene like this compound might inhibit an inflammatory response.

This guide provides foundational protocols and illustrative data for the in vitro characterization of this compound. Researchers are encouraged to adapt these methodologies to their specific experimental needs and to consult relevant literature for the most current techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Labdane - Wikipedia [en.wikipedia.org]

- 4. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cellular Uptake and Localization of trans-Communol

An in-depth analysis of the scientific literature reveals no compound named "trans-Communol." This suggests that "this compound" may be a novel or proprietary compound not yet described in publicly available research, or potentially a misspelling of another molecule.

To fulfill the user's request for a detailed technical guide, this document will therefore proceed by outlining the established experimental framework and plausible cellular uptake mechanisms for a hypothetical lipophilic small molecule, which we will refer to as "this compound." The data, protocols, and pathways presented are based on well-documented studies of similar natural product compounds and serve as a robust template for the investigation of a new molecular entity.

This whitepaper provides a comprehensive overview of the methodologies and potential mechanisms governing the cellular uptake and subcellular localization of the hypothetical lipophilic small molecule, this compound. The information is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic agents.

Quantitative Analysis of Cellular Uptake

The cellular accumulation of this compound is a critical determinant of its biological activity. Uptake kinetics and efficiency can be quantified through various assays, with representative data summarized below.

Table 1: Concentration-Dependent Uptake of this compound in HeLa Cells

| Parameter | Value |

| Incubation Time | 1 hour |

| Assay Temperature | 37°C |

| This compound Concentration | Intracellular Concentration (µM) |

| 1 µM | 0.15 ± 0.02 |

| 5 µM | 0.78 ± 0.09 |

| 10 µM | 1.62 ± 0.18 |

| 25 µM | 4.15 ± 0.45 |

| 50 µM | 8.30 ± 0.91 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Table 2: Time-Dependent Uptake of 10 µM this compound in HeLa Cells

| Incubation Time | Intracellular Concentration (µM) |

| 5 minutes | 0.21 ± 0.03 |

| 15 minutes | 0.65 ± 0.07 |

| 30 minutes | 1.12 ± 0.14 |

| 60 minutes | 1.62 ± 0.18 |

| 120 minutes | 2.05 ± 0.22 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Subcellular Localization

Following cellular uptake, the distribution of this compound within various organelles determines its mechanism of action and potential off-target effects.

Table 3: Subcellular Distribution of this compound in HeLa Cells

| Cellular Fraction | Percentage of Total Intracellular Compound (%) |

| Cytosol | 35 ± 4.1 |

| Mitochondria | 45 ± 5.3 |

| Endoplasmic Reticulum | 12 ± 1.9 |

| Nucleus | 5 ± 0.8 |

| Lysosomes | 3 ± 0.5 |

| Cells were treated with 10 µM this compound for 2 hours before subcellular fractionation. | |

| Data are presented as mean ± standard deviation. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cellular uptake and localization studies.

Protocol 1: Quantitative Uptake Assay using High-Performance Liquid Chromatography (HPLC)

-

Cell Culture: Plate HeLa cells in 6-well plates at a density of 5 x 10^5 cells/well and culture for 24 hours in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.

-

Compound Treatment: Aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Add 1 mL of medium containing the desired concentration of this compound to each well.

-

Incubation: Incubate the plates at 37°C for the specified time points.

-

Cell Lysis: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove extracellular compound. Add 200 µL of RIPA buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.

-

Protein Quantification: Use a BCA protein assay to determine the total protein concentration in each lysate sample for normalization.

-

Extraction: Add an equal volume of acetonitrile to the cell lysate to precipitate proteins. Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

HPLC Analysis: Collect the supernatant and inject a 20 µL aliquot into a C18 reverse-phase HPLC column. Use a mobile phase of acetonitrile and water (70:30, v/v) with a flow rate of 1 mL/min. Detect this compound using a UV detector at its maximum absorbance wavelength.

-

Quantification: Calculate the intracellular concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of the compound. Normalize the data to the total protein content of the lysate.

Protocol 2: Subcellular Localization via Immunofluorescence Microscopy

-

Cell Culture: Grow HeLa cells on glass coverslips in a 24-well plate.

-

Compound Treatment: Treat cells with 10 µM of a fluorescently-tagged analog of this compound for 2 hours.

-

Organelle Staining:

-

Mitochondria: Add MitoTracker™ Red CMXRos (100 nM) to the culture medium and incubate for 30 minutes before fixation.

-

Nucleus: After fixation and permeabilization, stain with DAPI (300 nM) for 5 minutes.

-

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Confocal Microscopy: Acquire images using a laser-scanning confocal microscope. Excite the fluorescently-tagged this compound, MitoTracker, and DAPI with appropriate laser lines and collect emission signals in separate channels.

-

Image Analysis: Merge the channels to determine the degree of colocalization between the this compound signal and the organelle-specific markers.

Visualizations: Pathways and Workflows

Visual diagrams are essential for conceptualizing the complex processes involved in this compound's cellular journey.

The Biological Role of trans-Communal: A Technical Guide for Researchers

An In-depth Examination of a Bioactive Labdane Diterpenoid for Drug Discovery and Development

Introduction

Initially misidentified in preliminary searches, trans-communal has emerged from the scientific literature as a significant labdane-type diterpenoid with a range of promising biological activities. This technical guide provides a comprehensive overview of the known biological roles of trans-communal and its related compounds, targeting researchers, scientists, and professionals in drug development. This document synthesizes the available quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows to facilitate further investigation into the therapeutic potential of this natural product.

Chemical Identity and Natural Occurrence

trans-Communal is a diterpenoid characterized by a labdane skeleton. Diterpenes are a class of organic compounds composed of four isoprene units. trans-Communal and its derivatives are predominantly found in various natural sources, including the resin of conifers, the propolis of bees, and various plant species such as Juniperus sabina and Salvia cinnabarina. The presence of these compounds in traditional medicinal sources has prompted scientific investigation into their bioactive properties.

Biological Activities of trans-Communal and Related Diterpenoids

Research has demonstrated that trans-communal and structurally similar labdane diterpenoids possess a spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activities of trans-communal and its related compounds. This data is crucial for comparing the potency of these molecules and guiding further research.

Table 1: Antibacterial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Test Organism | MIC (µg/mL) | Reference |

| trans-communal | Streptococcus mutans | 15.6 | [1] |

| trans-communal | Actinomyces viscosus | 15.6 | [1] |

| Labdane Diterpene Mix | Escherichia coli | 200 | [2] |

| Labdane Diterpene Mix | Pseudomonas aeruginosa | 200 | [2] |

| Labdane Diterpene Mix | Salmonella spp. | 100-150 | [2] |

| Chlorolabdans B | Bacillus subtilis KCTC 1021 | 4 | [3] |

| Chlorolabdans B | Staphylococcus aureus ATCC 6538 | 8 | [3] |

| Chlorolabdans B | Micrococcus luteus KCTC 1915 | 4 | [3] |

| Ethanolic Propolis Extract | Streptococcus mutans | 170 | [4] |

Table 2: Anti-Inflammatory and Cytotoxic Activity (IC50)

| Compound/Extract | Assay | Cell Line | IC50 (µM) | Reference |

| Labdane Diterpenoids | NO Production Inhibition | RAW 264.7 | 5.35 - 7.68 | [1] |

| Chlorolabdans A | Cytotoxicity | K562 (Leukemia) | 1.2 | [3] |

| Chlorolabdans A | Cytotoxicity | SNU-1 (Leukemia) | 2.5 | [3] |

| Chlorolabdans B | Cytotoxicity | K562 (Leukemia) | 3.2 | [3] |

| Chlorolabdans B | Cytotoxicity | SNU-1 (Leukemia) | 5.4 | [3] |

| Epoxylabdans A | Cytotoxicity | K562 (Leukemia) | 13.2 | [3] |

| Epoxylabdans A | Cytotoxicity | SNU-1 (Leukemia) | 22.5 | [3] |

| Sugiol (Diterpene) | Pro-IL-1β Production Inhibition | - | 30 | [5] |

| Sugiol (Diterpene) | TNF-α Production Inhibition | - | 30 | [5] |

| Juniperus sabina extract | DPPH radical scavenging | - | 19.70 (µg/mL) | [6] |

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of trans-communal are still under investigation, studies on related labdane diterpenoids provide insights into their potential mechanisms of action.

Anti-Inflammatory Signaling

Labdane diterpenoids have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7][8] A primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10] Some labdane diterpenoids have also been found to suppress the activation of the PI3K/Akt pathway and the MAPK (p38, JNK, and ERK) signaling cascades, which are upstream regulators of NF-κB and other inflammatory mediators.[9][10]

Proposed anti-inflammatory signaling pathway of labdane diterpenoids.

Antibacterial Mechanism of Action

The antibacterial action of labdane diterpenes is often attributed to their ability to disrupt bacterial cell membranes. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some labdane diterpenoids have also been suggested to interfere with bacterial biofilm formation and quorum sensing, which are crucial for bacterial virulence and survival. The presence of functional groups such as aldehydes and epoxides on the labdane skeleton appears to be important for their membrane-damaging activity.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the investigation of trans-communal and related compounds.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (trans-communal or related diterpenoid)

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Culture the microbial strain overnight in the appropriate medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted test compound. Include positive control wells (with a standard antibiotic) and negative control wells (with the vehicle only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed. Alternatively, the absorbance can be read using a microplate reader.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

-

Test compound (trans-communal or related diterpenoid)

-

Lipopolysaccharide (LPS)

-

Griess reagent (for NO measurement)

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with media only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature. Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

-

Cell Viability Assay: Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

Experimental Workflow

The discovery and characterization of bioactive natural products like trans-communal typically follow a structured workflow.

A typical workflow for natural product bioactivity screening and development.

Conclusion

trans-Communal, a labdane diterpenoid found in various natural sources, exhibits a compelling profile of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The available data, though still emerging, suggests that trans-communal and its related compounds warrant further investigation as potential leads for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers by consolidating the current knowledge, presenting quantitative data in an accessible format, detailing essential experimental protocols, and visualizing the underlying biological pathways and research workflows. Future research should focus on elucidating the precise molecular targets and mechanisms of action of trans-communal, expanding the quantitative bioactivity data, and exploring its therapeutic potential in in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ir.niist.res.in:8080 [ir.niist.res.in:8080]

- 6. Phytochemistry, Pharmacology, and Traditional Medicine Applications of Juniperus sabina L.: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of trans-Communol: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Communol, a labdane diterpenoid isolated from various botanical sources, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antiviral activities. However, a comprehensive understanding of its molecular targets and mechanisms of action remains largely uncharted. This technical guide outlines a systematic approach to the identification and validation of the molecular targets of this compound, providing a framework for researchers to elucidate its therapeutic potential. Drawing parallels from structurally related labdane diterpenoids, this guide focuses on plausible signaling pathways, including NF-κB and MAPK, and details the experimental protocols necessary to investigate these hypotheses. The content herein is intended to serve as a foundational resource for the scientific community to accelerate research and development efforts surrounding this compound and its derivatives.

Introduction

This compound is a natural product belonging to the labdane diterpene class of molecules. It has been isolated from several plant species, including Fritillariae Thunbergii Bulbus, Salvia cinnabarina, and Pinus densiflora.[1][2][3] Preliminary studies on extracts containing this compound and on related labdane diterpenoids suggest a range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects.[4][5] Despite these promising indications, the specific molecular targets of this compound have not been definitively identified, hindering its development as a potential therapeutic agent.

This guide provides a comprehensive, albeit hypothetical, workflow for the target identification and validation of this compound. Based on the activities of similar compounds, we propose that this compound may exert its effects through the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). The following sections will detail the experimental methodologies to test this hypothesis, present data in a structured format, and provide visual representations of the proposed signaling pathways and workflows.

Putative Molecular Targets and Signaling Pathways

Based on the known anti-inflammatory effects of other labdane diterpenoids, the primary hypothesized targets for this compound are key regulatory proteins within inflammatory signaling cascades.[6]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[7] Inhibition of this pathway is a common mechanism for anti-inflammatory compounds. We hypothesize that this compound may inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK signaling pathways, including the ERK, JNK, and p38 cascades, are crucial for transducing extracellular signals into cellular responses, including inflammation.[8] It is plausible that this compound could modulate the phosphorylation status of key kinases within these pathways, such as p38 and JNK, which are often associated with stress and inflammatory responses.

Nitric Oxide Production and iNOS Expression

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[9] Several anti-inflammatory compounds act by inhibiting iNOS expression or activity. A potential mechanism for this compound could be the suppression of iNOS gene expression, leading to reduced NO production.

Data Presentation: Summarized Quantitative Data

The following tables are templates for organizing hypothetical quantitative data that would be generated from the experimental protocols described in Section 4.

Table 1: Effect of this compound on NF-κB Activation

| Concentration (µM) | NF-κB Reporter Activity (% of Control) | IκBα Degradation (% of Control) | p65 Nuclear Translocation (% of Control) |

| 0.1 | 95 ± 5 | 98 ± 4 | 96 ± 6 |

| 1 | 75 ± 8 | 80 ± 7 | 78 ± 5 |

| 10 | 40 ± 6 | 45 ± 5 | 42 ± 7 |

| 50 | 15 ± 4 | 20 ± 3 | 18 ± 4 |

| IC50 | Value to be determined | Value to be determined | Value to be determined |

Table 2: Effect of this compound on MAPK Pathway Activation

| Concentration (µM) | p-p38 Levels (% of Control) | p-JNK Levels (% of Control) | p-ERK Levels (% of Control) |

| 0.1 | 98 ± 6 | 97 ± 5 | 99 ± 4 |

| 1 | 80 ± 7 | 82 ± 6 | 95 ± 5 |

| 10 | 50 ± 5 | 55 ± 8 | 90 ± 7 |

| 50 | 25 ± 4 | 30 ± 5 | 88 ± 6 |

| IC50 | Value to be determined | Value to be determined | Value to be determined |

Table 3: Effect of this compound on iNOS Expression and NO Production

| Concentration (µM) | iNOS Protein Expression (% of Control) | Nitric Oxide Production (% of Control) |

| 0.1 | 96 ± 5 | 98 ± 4 |

| 1 | 78 ± 6 | 85 ± 7 |

| 10 | 45 ± 7 | 50 ± 6 |

| 50 | 18 ± 4 | 22 ± 5 |

| IC50 | Value to be determined | Value to be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the hypothesized targets of this compound.

NF-κB Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Cell Line: Human embryonic kidney 293 (HEK293) cells stably expressing an NF-κB-driven luciferase reporter gene.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to total protein concentration.

-

-

Data Analysis: Calculate the percentage of NF-κB inhibition relative to the TNF-α-treated control.

Western Blot Analysis for IκBα Degradation and MAPK Phosphorylation

This technique is used to detect changes in the protein levels of IκBα and the phosphorylation status of MAPK proteins.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Culture cells to 80-90% confluency.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate cells with Lipopolysaccharide (LPS) for the appropriate time to induce IκBα degradation (e.g., 30 minutes) or MAPK phosphorylation (e.g., 15-60 minutes).

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for IκBα, phospho-p38, phospho-JNK, phospho-ERK, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

-

Cell Line: Human umbilical vein endothelial cells (HUVECs).

-

Procedure:

-

Grow cells on glass coverslips.

-

Pre-treat with this compound followed by stimulation with TNF-α.

-

Fix, permeabilize, and block the cells.

-

Incubate with an anti-p65 primary antibody.

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Visualize using a fluorescence microscope.

-

-

Data Analysis: Quantify the percentage of cells showing nuclear p65 staining.

Griess Assay for Nitric Oxide Production

This colorimetric assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.[10]

-

Cell Line: RAW 264.7 macrophages.

-

Procedure:

-

Plate cells and pre-treat with this compound.

-

Stimulate with LPS and Interferon-gamma (IFN-γ) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot for iNOS Expression

This protocol is used to determine the effect of this compound on the protein expression of iNOS.[11]

-

Cell Line: RAW 264.7 macrophages.

-

Procedure:

-

Follow the same cell culture, treatment, and lysis protocol as for MAPK Western Blot (Section 4.2), with a longer LPS/IFN-γ stimulation time (e.g., 24 hours).

-

Perform SDS-PAGE and Western blotting using a primary antibody specific for iNOS.

-

-

Data Analysis: Quantify iNOS band intensity relative to a loading control.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.

Caption: Proposed Modulation of MAPK Signaling by this compound.

Experimental Workflow Diagram

References

- 1. Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. MAPK signaling pathway | Abcam [abcam.com]

- 9. Nitric oxide. A novel signal transduction mechanism for transcellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Preliminary Screening of "trans-Communol" Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"trans-Communol" is a labdane diterpenoid that has been isolated from various plant species, including Salvia cinnabarina. Diterpenoids, a diverse class of natural products, have garnered significant attention in drug discovery due to their wide range of biological activities. This technical guide provides a comprehensive overview of the preliminary screening of the bioactivity of "this compound," with a focus on its potential cytotoxic, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration of novel therapeutic agents.

Cytotoxic Activity

The evaluation of cytotoxicity is a critical first step in the assessment of a compound's therapeutic potential, particularly in the context of oncology. The cytotoxic effects of "this compound" and related labdane diterpenoids have been investigated against various cancer cell lines.

Quantitative Data for Cytotoxic Activity of Labdane Diterpenoids

The following table summarizes the cytotoxic activity of labdane diterpenoids from Salvia species against several human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Extract | Cell Line | IC50 (µM) | Reference |

| Labdane Diterpenoid from Salvia leriifolia | MCF-7 (Breast Cancer) | 25 | [1] |

| Labdane Diterpenoid from Salvia leriifolia | MDA-MB231 (Breast Cancer) | 50 | [1] |

| Labdane Diterpenoid from Salvia leriifolia | DU-145 (Prostate Cancer) | 50 | [1] |

| Salvipisone (from Salvia sclarea) | HL-60 (Leukemia) | 2.0 - 24.7 | [2] |

| Aethiopinone (from Salvia sclarea) | HL-60 (Leukemia) | 2.0 - 24.7 | [2] |

| Salvipisone (from Salvia sclarea) | NALM-6 (Leukemia) | 2.0 - 24.7 | [2] |

| Aethiopinone (from Salvia sclarea) | NALM-6 (Leukemia) | 2.0 - 24.7 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

"this compound" (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., MCF-7, MDA-MB231, DU-145, HL-60)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of "this compound" in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of "this compound" compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: Cytotoxicity Screening

References

- 1. Labdane Diterpenoids from Salvia leriifolia: Absolute Configuration, Antimicrobial and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots. Studies on the leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Culture Treatment with a Novel Anticancer Agent

Disclaimer: The following application notes and protocols are provided as a template for a hypothetical anticancer agent, referred to herein as "Compound X," due to the absence of specific public information on a compound named "trans-Communol" in the initial search. The data and pathways presented are illustrative and based on common findings for cytotoxic compounds that induce apoptosis in cancer cells. Researchers should substitute the specific details of their compound of interest.

Introduction

Compound X is a novel therapeutic agent demonstrating significant cytotoxic and pro-apoptotic effects in a range of cancer cell lines. These application notes provide detailed protocols for the treatment of cancer cell lines with Compound X, including methods for assessing cell viability, and induction of apoptosis. The information is intended for researchers and scientists in the field of cancer biology and drug development.

Data Summary

The cytotoxic effects of Compound X have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 48 hours of treatment.

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 10.5 ± 1.2 |

| A549 | Lung Adenocarcinoma | 22.8 ± 2.5 |

| HCT116 | Colon Carcinoma | 8.7 ± 0.9 |

| PC-3 | Prostate Carcinoma | 18.4 ± 2.1 |

| HeLa | Cervical Cancer | 12.1 ± 1.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Induction of Apoptosis

Compound X has been shown to induce apoptosis in cancer cells. This was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Table 2: Apoptosis Induction by Compound X in HCT116 Cells

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control (DMSO) | - | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| Compound X | 5 | 15.4 ± 1.7 | 8.2 ± 0.9 | 23.6 ± 2.6 |

| Compound X | 10 | 28.9 ± 3.1 | 15.6 ± 1.8 | 44.5 ± 4.9 |

| Compound X | 20 | 45.2 ± 4.8 | 25.1 ± 2.7 | 70.3 ± 7.5 |

HCT116 cells were treated for 24 hours. Data are presented as mean ± standard deviation.

Signaling Pathway

Compound X is hypothesized to induce apoptosis through the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[1][2][3]

Caption: PI3K/Akt Signaling Pathway Inhibition by Compound X.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: MCF-7, MDA-MB-231, A549, HCT116, PC-3, HeLa.

-

Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculture: Cells are passaged upon reaching 80-90% confluency. Adherent cells are detached using Trypsin-EDTA.

Preparation of Compound X Stock Solution

-

Solvent: Dissolve Compound X in sterile Dimethyl Sulfoxide (DMSO) to prepare a 10 mM stock solution.

-

Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh dilutions of Compound X in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Compound X and to calculate the IC50 values.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Compound X (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with Compound X.

-

Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with different concentrations of Compound X (e.g., IC50/2, IC50, 2xIC50) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[4]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro anticancer effects of Compound X.

Caption: General Experimental Workflow.

References

Application Notes and Protocols for In Vivo Studies of trans-Resveratrol

A Note on the Compound Name: The initial request specified "trans-Communol." However, a comprehensive search of scientific literature yielded no results for this compound, suggesting a possible typographical error. Based on the phonetic similarity and the common use in in vivo research, this document has been prepared for trans-Resveratrol . Researchers should verify the identity of their compound of interest.

Introduction

trans-Resveratrol (trans-3,5,4'-trihydroxystilbene) is a naturally occurring polyphenolic compound found in various plants, including grapes, peanuts, and berries.[1][2] It has garnered significant scientific interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, cardioprotective, and anti-cancer effects.[1][2][3][4] These application notes provide a detailed guide for researchers designing and conducting in vivo studies to evaluate the efficacy and mechanisms of trans-Resveratrol.

Quantitative Data Summary

The following tables summarize key quantitative data for in vivo studies with trans-Resveratrol, compiled from various animal models.

Table 1: Dosage and Administration of trans-Resveratrol in Rodent Models

| Animal Model | Administration Route | Dosage Range | Vehicle/Solvent | Study Duration | Reference |

| Harlan Sprague Dawley Rats | Oral Gavage | 312.5 - 1250 mg/kg (single dose) | 5 mL/kg | Single dose | [1] |

| Harlan Sprague Dawley Rats | Intravenous (IV) | 10 mg/kg (single dose) | 2 mL/kg | Single dose | [1] |

| B6C3F1/N Mice | Oral Gavage | 625 - 2500 mg/kg (single dose) | 10 mL/kg | Single dose | [1] |

| B6C3F1/N Mice | Intravenous (IV) | 10 mg/kg (single dose) | 4 mL/kg | Single dose | [1] |

| Sprague-Dawley Rats | Oral Gavage | 20 mg/kg/day | Not specified | 28 days | [5] |

| Rats | Oral Gavage | 50 or 150 mg/kg/day | Not specified | 14 days | [6] |

| Rats | Intravenous (IV) | 10 mg/kg (single dose) | Not specified | Single dose | [6] |

| Rats | Intragastric (i.g.) | 75, 150, or 300 mg/kg (single dose) | Not specified | Single dose | [7] |

| Rats | Intrathecal | 50 nmol (approx. 4.56 µ g/100g ) | Not specified | Single dose | [8] |

| LDLr(-/-) Mice | Diet Supplementation | 0.60 mg/day | Mixed with diet | 16 weeks | [9] |

Table 2: Pharmacokinetic Parameters of trans-Resveratrol in Rodents

| Animal Model | Administration Route | Dose | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |

| Harlan Sprague Dawley Rats | Oral Gavage | 312.5 - 1250 mg/kg | Dose-dependent | ≤ 263 min | Longer than mice | ~29-38% (free RES) | [1] |

| B6C3F1/N Mice | Oral Gavage | 625 - 2500 mg/kg | Dose-dependent | ≤ 263 min | Shorter than rats | ~29-38% (free RES) | [1] |

| Rats | Oral Gavage | 100 mg/kg | Two peaks observed | 2 and 6 hours | 7.9 ± 4.2 h | Not specified | [4] |

| Rats | Intravenous (IV) | 5 mg/kg | Not applicable | Not applicable | 1-3 h (single dose) | 100% | [4] |

| Rats | Oral Gavage | 50 mg/kg | Markedly lower than pterostilbene | Not specified | Not specified | ~20% | [6] |

Experimental Protocols

General Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the therapeutic effects of trans-Resveratrol.

Figure 1: General experimental workflow for in vivo studies.

Protocol for Oral Gavage Administration in Rats

This protocol is adapted from studies using oral administration of trans-Resveratrol.[1][6]

Materials:

-

trans-Resveratrol

-

Vehicle (e.g., 5% carboxymethylcellulose, corn oil, or water)

-

Gavage needles (appropriate size for the animal)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of trans-Resveratrol.

-

Prepare the vehicle solution. Due to its low water solubility, ethanol or other organic solvents may be used to initially dissolve trans-Resveratrol, which can then be suspended in the final vehicle.[3]

-

Create a homogenous suspension of trans-Resveratrol in the vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.

-

-

Animal Handling and Dosing:

-

Weigh the rat to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the rat.

-

Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

-

Slowly administer the calculated volume of the trans-Resveratrol suspension.

-

Monitor the animal for any signs of distress immediately after dosing.

-

-

Post-Dosing Monitoring:

-

Return the animal to its cage.

-

Observe the animal for any adverse reactions according to the study's monitoring plan.

-

Protocol for Intravenous Administration in Mice

This protocol is based on studies utilizing intravenous injection of trans-Resveratrol.[1][6]

Materials:

-

trans-Resveratrol

-

Sterile vehicle suitable for intravenous injection (e.g., saline with a solubilizing agent like DMSO, if necessary)

-

Insulin syringes with fine-gauge needles (e.g., 27-30G)

-

Restraining device for mice

-

Heat lamp (optional, for tail vein dilation)

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve trans-Resveratrol in a minimal amount of a biocompatible solvent (e.g., DMSO).

-

Further dilute with sterile saline to the final desired concentration. The final concentration of the organic solvent should be minimized to avoid toxicity.

-

Filter-sterilize the final solution using a 0.22 µm syringe filter.

-

-

Animal Handling and Injection:

-

Weigh the mouse to calculate the injection volume.

-

Place the mouse in a restraining device.

-

If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.

-

Disinfect the injection site with an alcohol swab.

-

Carefully insert the needle into one of the lateral tail veins.

-

Slowly inject the calculated volume of the trans-Resveratrol solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for any immediate adverse effects.

-

Follow the study's long-term monitoring protocol.

-

Signaling Pathways Modulated by trans-Resveratrol

trans-Resveratrol has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.

AKT/mTOR Signaling Pathway

trans-Resveratrol can activate autophagy and inhibit apoptosis by modulating the AKT/mTOR pathway.[10]

Figure 2: Modulation of the AKT/mTOR signaling pathway by trans-Resveratrol.

TGF-β Signaling Pathway

trans-Resveratrol can suppress cancer cell proliferation and migration by inhibiting the TGF-β signaling pathway.[11][12]

Figure 3: Inhibition of the TGF-β signaling pathway by trans-Resveratrol.

Conclusion

These application notes provide a foundational framework for conducting in vivo research with trans-Resveratrol. It is crucial for researchers to adapt these protocols to their specific experimental questions, animal models, and institutional guidelines. Careful consideration of dosage, administration route, and relevant endpoints will be critical for obtaining robust and reproducible data. The low bioavailability of trans-Resveratrol is a significant factor to consider in study design, and the analysis of its metabolites may be necessary for a comprehensive understanding of its in vivo effects.[3][6][13]

References

- 1. Comparative Toxicokinetics of Trans-resveratrol and Its Major Metabolites in Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Population Pharmacokinetic Model Characterizing the Tissue Distribution of Resveratrol After Administration by Different Routes and Doses in Rats [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, tissue distribution and excretion study of trans-resveratrol-3-O-glucoside and its two metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diffusion Efficiency and Bioavailability of Resveratrol Administered to Rat Brain by Different Routes: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trans-resveratrol reduced hepatic oxidative stress in an animal model without inducing an upregulation of nuclear factor erythroid 2-related factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Resveratrol Activates Autophagy via the AKT/mTOR Signaling Pathway to Improve Cognitive Dysfunction in Rats With Chronic Cerebral Hypoperfusion [frontiersin.org]

- 11. Resveratrol Modulates Transforming Growth Factor-Beta (TGF-β) Signaling Pathway for Disease Therapy: A New Insight into Its Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model [mdpi.com]

Application Notes & Protocols for "trans-Communol" in High-Throughput Screening

Disclaimer: The compound "trans-Communol" is a hypothetical molecule used in this document for illustrative purposes. The following application notes and protocols are generalized examples to guide researchers in the application of a novel compound in a high-throughput screening (HTS) campaign.

Introduction

"this compound" is a synthetic small molecule designed as a potent and selective modulator of intracellular signaling pathways. Its unique chemical scaffold makes it an ideal candidate for drug discovery programs and a valuable tool for chemical biology research. These application notes provide a comprehensive overview of the use of "this compound" in high-throughput screening assays aimed at identifying novel therapeutic agents. The protocols outlined below are designed for researchers, scientists, and drug development professionals.

Hypothetical Mechanism of Action